molecular formula C11H15NO2 B2810659 N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide CAS No. 1788830-97-6

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide

Cat. No.: B2810659
CAS No.: 1788830-97-6
M. Wt: 193.246
InChI Key: MWZBHEYBSDBHAA-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C11H15NO2, and it has a molecular weight of 193.246. The structure includes a furan ring, a propyl chain, and a cyclopropane carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide typically involves the reaction of furan derivatives with appropriate reagents to form the desired product. One common method involves the use of cyclopropanecarboxylic acid derivatives and furan-3-yl-propan-2-amine under specific reaction conditions . The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring and the cyclopropane group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce furan-3-yl-propan-2-amine .

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-furan-2-yl-propenone: Shares a similar furan and cyclopropane structure but differs in the functional groups attached.

    1-Furan-2-yl-3-pyridin-2-yl-propenone: Contains a furan ring and a pyridine ring, exhibiting different biological activities.

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a furan ring, a propyl chain, and a cyclopropane carboxamide group.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(6-9-4-5-14-7-9)12-11(13)10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBHEYBSDBHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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